![molecular formula C19H23N3O2S B254967 1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide](/img/structure/B254967.png)
1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a compound that has gained attention in scientific research due to its potential therapeutic applications. It is a thiazolidinone derivative that has shown promising results in various biological studies.
Wirkmechanismus
The mechanism of action of 1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide is not fully understood. However, it has been suggested that it may exert its effects through the modulation of various signaling pathways involved in cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that 1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide may have various biochemical and physiological effects. These include anti-inflammatory, antioxidant, and anticancer properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide in lab experiments is its potential therapeutic applications. However, one limitation is its limited availability and high cost.
Zukünftige Richtungen
There are several future directions for research on 1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide. These include further studies on its mechanism of action, optimization of its synthesis method, and exploration of its potential therapeutic applications in various diseases.
In conclusion, 1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide is a compound that has shown potential in scientific research for its various therapeutic applications. Its synthesis method, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions all warrant further investigation in the scientific community.
Synthesemethoden
The synthesis of 1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide involves the reaction of piperidine-4-carboxylic acid with 2-aminothiazole and isopropylbenzaldehyde in the presence of a catalyst. The resulting product is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide has been studied for its potential therapeutic applications in various fields such as cancer research, neurodegenerative disorders, and inflammation.
Eigenschaften
Produktname |
1-[5-(4-Isopropylbenzylidene)-4-oxo-4,5-dihydro-1,3-thiazol-2-yl]-4-piperidinecarboxamide |
---|---|
Molekularformel |
C19H23N3O2S |
Molekulargewicht |
357.5 g/mol |
IUPAC-Name |
1-[(5E)-4-oxo-5-[(4-propan-2-ylphenyl)methylidene]-1,3-thiazol-2-yl]piperidine-4-carboxamide |
InChI |
InChI=1S/C19H23N3O2S/c1-12(2)14-5-3-13(4-6-14)11-16-18(24)21-19(25-16)22-9-7-15(8-10-22)17(20)23/h3-6,11-12,15H,7-10H2,1-2H3,(H2,20,23)/b16-11+ |
InChI-Schlüssel |
BQXBOMRHLLQHEK-LFIBNONCSA-N |
Isomerische SMILES |
CC(C)C1=CC=C(C=C1)/C=C/2\C(=O)N=C(S2)N3CCC(CC3)C(=O)N |
SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)N |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)C=C2C(=O)N=C(S2)N3CCC(CC3)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.